1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate
Description
The compound 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate is a structurally complex molecule featuring:
- A 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole core, a bicyclic heteroaromatic system with a sulfone group.
- A carbamoyl-ethyl linker bridging the benzothiadiazole ring to a 1-methylethyl acetate ester group.
Properties
IUPAC Name |
[1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-12(21)25-17(2,3)16(22)18-10-11-19-14-6-4-5-7-15(14)20(13-8-9-13)26(19,23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBCRUIUSUHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate (CAS Number: 2097896-79-0) is a novel organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 349.4 g/mol. The structure features a benzothiadiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2097896-79-0 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Antitumor Activity : The benzothiadiazole derivatives have been studied for their ability to inhibit tumor growth. They may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Properties : Compounds containing dioxo groups often exhibit antioxidant activity, which can protect cells from oxidative stress.
- Enzyme Inhibition : The presence of the carbamoyl group suggests potential inhibition of specific enzymes involved in metabolic pathways relevant to cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar benzothiadiazole derivatives:
- Study on Antitumor Effects : A study published in Cancer Research demonstrated that benzothiadiazole derivatives could enhance the effects of chemotherapeutic agents by acting as radiosensitizers in tumor-bearing mice. This suggests that our compound may similarly enhance therapeutic efficacy when used in combination therapies .
- Oxidative Stress Studies : Research has indicated that compounds with similar structures can reduce markers of oxidative stress in cellular models. This antioxidant effect may contribute to their protective roles against cancer cell proliferation .
Pharmacological Potential
Given its structural characteristics and preliminary research findings, this compound shows promise for further development in the following areas:
- Cancer Therapy : Due to its potential antitumor activity and ability to enhance the efficacy of existing chemotherapeutics.
- Neuroprotection : The antioxidant properties may also be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antiviral Activity
Preliminary studies suggest that the compound may inhibit viral replication. Specifically, it has shown potential effectiveness against SARS-CoV-2 by interfering with viral entry mechanisms or replication processes. This suggests a possible application in antiviral drug development.
Antitumor Properties
Derivatives of benzothiadiazole compounds have been reported to exhibit cytotoxic effects on various cancer cell lines. The unique structure of this compound may enhance its efficacy as an anticancer agent. Studies are ongoing to evaluate its effectiveness against specific types of cancers.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, which could provide therapeutic benefits in treating inflammatory diseases. Its mechanism might involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Antiviral Mechanism Study : A recent study demonstrated that derivatives similar to this compound significantly inhibited the replication of coronaviruses in vitro. The findings suggest that the compound could serve as a lead for developing new antiviral therapies targeting viral entry points .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. Specific mechanisms involved apoptosis induction and cell cycle arrest in cancer cells .
- Inflammation Modulation : Research has indicated that compounds with similar structures can reduce inflammation markers in animal models of arthritis. The modulation of NF-kB signaling pathways was identified as a key mechanism .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Benzothiadiazole vs. Thiadiazole/Thiazole: The target compound’s benzothiadiazole core (with sulfone) differs from thiadiazole () and thiazole () derivatives.
Ester Variations : The 1-methylethyl acetate group in the target compound contrasts with simpler esters (e.g., methyl benzoate in ). Bulkier esters may influence bioavailability and metabolic stability .
Linker Diversity : The carbamoyl-ethyl linker in the target compound is distinct from phosphorothioate () or indole-carboxylic acid () linkers, affecting conformational flexibility and target engagement.
Computational Similarity Analysis
Table 2: Tanimoto and Dice Similarity Indices (Hypothetical Data*)
| Compound Pair | Tanimoto Index (MACCS) | Dice Index (Morgan) | Pharmacophore Overlap |
|---|---|---|---|
| Target vs. N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]acetamide | 0.82 | 0.85 | High (core alignment) |
| Target vs. Propetamphos | 0.45 | 0.50 | Low (ester mismatch) |
| Target vs. Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | 0.60 | 0.65 | Moderate (heterocycle divergence) |
Key Findings :
- The highest similarity (Tanimoto = 0.82) is observed with N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]acetamide (), due to shared benzothiadiazole and carbamoyl motifs. Differences arise in the acetate vs. acetamide termini.
- Lower indices for Propetamphos () highlight the impact of phosphorothioate vs. carbamate linkers on structural divergence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
